SSTR5 Receptor Binding Affinity
Lanreotide demonstrates a numerically higher binding affinity for the somatostatin receptor subtype 5 (SSTR5) compared to octreotide, as measured by in vitro competitive binding assays. This differential SSTR5 engagement may have functional implications in tumor types or pituitary adenomas where SSTR5 expression contributes to therapeutic response [1].
| Evidence Dimension | SSTR5 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.6–14 nM |
| Comparator Or Baseline | Octreotide: 5.6–32 nM |
| Quantified Difference | Approximately 2- to 9-fold higher affinity for SSTR5 (lower IC50 values indicate stronger binding) |
| Conditions | In vitro competitive binding assays using recombinant human somatostatin receptors expressed in cell lines; IC50 values represent half-maximal inhibitory concentration (nM) |
Why This Matters
For procurement decisions involving research or therapeutic development where SSTR5 targeting is relevant, the distinct receptor affinity profile of lanreotide acetate relative to octreotide may influence selection based on specific target tissue receptor expression patterns.
- [1] Table 1. Somatostatin analog binding affinities. SSTR5 IC50: Lanreotide 0.6-14 nM; Octreotide 5.6-32 nM. Int J Mol Sci. 2021;22(8):3904. PMID: 33918800. View Source
